![molecular formula C12H17NO2 B2496968 4-[Butyl(methyl)amino]benzoic acid CAS No. 75681-64-0](/img/structure/B2496968.png)

4-[Butyl(methyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[Butyl(methyl)amino]benzoic acid” is a chemical compound with the CAS Number: 75681-64-0 . It has a molecular weight of 207.27 . It is usually found in the form of a powder .

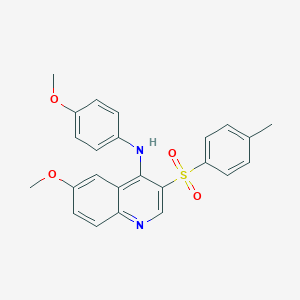

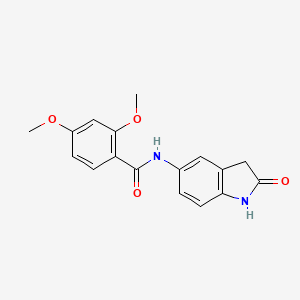

Molecular Structure Analysis

The InChI Code for “4-[Butyl(methyl)amino]benzoic acid” is1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) . The InChI key is MVQQSIJJJGMLEG-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Properties

PAMBA derivatives have demonstrated promising antimicrobial effects. Researchers have synthesized Schiff bases by combining PAMBA with various aromatic aldehydes, such as salicylaldehydes and 5-nitrofurfural. These compounds exhibit antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM. Additionally, they possess moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent antifungal properties (MIC ≥ 7.81 µM) against a broad spectrum of fungi .

Cytotoxicity in Cancer Cells

Certain PAMBA Schiff bases display notable cytotoxicity against cancer cells. For instance, they exhibit an inhibitory effect on the HepG2 cell line, with an IC50 value of ≥ 15.0 µM. These findings suggest potential applications in cancer therapy .

Synthesis of Cobalt Carboxy Phosphonates

PAMBA can be employed in the synthesis of cobalt carboxy phosphonates. These compounds have relevance in materials science and catalysis .

Impact on Soil Microbial Communities

Studies have explored how PAMBA affects soil microbial communities. It is hypothesized that PAMBA, along with other benzoic acid derivatives, influences the tobacco metabolome by altering soil microbial composition. This impact on functional strains may ultimately affect tobacco growth, development, and leaf quality .

Membrane Trafficking of Mutant CFTR Chloride Channels

PAMBA contributes to the synthesis of Apoptozole (Az), a compound that promotes membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. This has implications for cystic fibrosis research .

Tuning Bioactivities via Aldehyde Derivatization

The choice of aldehyde for PAMBA derivatization allows researchers to fine-tune specific activities. By modifying the aldehyde moiety, scientists can obtain derivatives with varying bioactivities, making PAMBA a versatile scaffold for drug development .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 4-aminobenzoic acid (paba), a structurally similar compound, is an essential nutrient for many human pathogens . It’s also used as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Mode of Action

It’s known that the modification of the amino group in paba can result in altered vitamin function in susceptible strains .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

It’s known that paba and its derivatives have exhibited various biological activities . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .

Action Environment

It’s known that the environment can affect the absorption and intracellular accumulation of paba via passive diffusion .

properties

IUPAC Name |

4-[butyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQQSIJJJGMLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Butyl(methyl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)

![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)